1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-nitrophenyl)- is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is known for its significant biological and pharmacological activities, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-nitrophenyl)- involves several steps. One common method includes the reaction of 4-chloro-1H-imidazo[4,5-c]pyridine with 3-nitrobenzaldehyde under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-nitrophenyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-nitrophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been found to act as a GABA A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it can inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-nitrophenyl)- can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-b]pyridine: Known for its use in the synthesis of antiviral and anticancer agents.
Imidazo[1,2-a]pyridine: Widely studied for its sedative and hypnotic properties.
Imidazo[1,5-a]pyridine: Investigated for its potential as an anti-inflammatory and analgesic agent.
The uniqueness of 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-nitrophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
75007-82-8 |
---|---|
Molekularformel |
C12H7ClN4O2 |
Molekulargewicht |
274.66 g/mol |
IUPAC-Name |
4-chloro-2-(3-nitrophenyl)-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H7ClN4O2/c13-11-10-9(4-5-14-11)15-12(16-10)7-2-1-3-8(6-7)17(18)19/h1-6H,(H,15,16) |
InChI-Schlüssel |
RXRRETAUSQGCQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(N2)C=CN=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.